molecular formula C23H24BrN3O2S B2688254 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901232-26-6

2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2688254
CAS No.: 901232-26-6
M. Wt: 486.43
InChI Key: IFIASGPPZQFRBI-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a sophisticated chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a multifunctional molecular architecture, integrating a 4-bromophenyl group and a 4-methylphenyl substituent on a 1H-imidazole core, which is further functionalized with a thioether linkage to an N-(oxolan-2-ylmethyl)acetamide group. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and its ability to participate in key hydrogen bonding interactions within biological systems . The primary research applications of this compound are as a key intermediate in the synthesis of novel chemical entities. The bromophenyl moiety serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The presence of the methylphenyl group on the imidazole ring can influence the molecule's overall planarity and crystal packing, factors that are critical in materials science research for developing organic electronic materials . Furthermore, the compound's structure, which includes both lipophilic (aryl groups) and polar (acetamide, tetrahydrofuran) domains, makes it a candidate for investigations in agrochemistry and the development of new ligands for catalytic systems. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. Handle with appropriate precautions, using personal protective equipment and in a well-ventilated environment. Refer to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIASGPPZQFRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of an imidazole derivative with a bromophenyl compound under alkaline conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Biology

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or enzyme active sites, potentially altering their activity.

Medicine

The compound has been explored for its therapeutic properties, particularly:

  • Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Similar compounds have shown the ability to induce apoptosis and inhibit cancer cell proliferation, indicating that this compound may exhibit similar effects.
  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives can possess significant antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of imidazole derivatives, including:

  • A study on the structure–activity relationship (SAR) of imidazole derivatives demonstrated that modifications to phenyl groups can enhance antibacterial efficacy.
  • Research on anticancer properties revealed that certain imidazole derivatives can induce cytotoxicity in various cancer cell lines.
  • Investigations into anti-inflammatory effects showed that related compounds effectively reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bromophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfur-linked imidazole-acetamide derivatives. Below is a comparative analysis with structurally or functionally related molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Imidazole 4-Bromophenyl, 4-methylphenyl, sulfanyl, oxolan-2-ylmethyl Hypothesized enhanced solubility due to oxolane; bromine may increase lipophilicity
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide Imidazole Allyl, 4-bromophenyl, 4-chlorophenyl Higher halogen content (Br, Cl) may enhance binding affinity but reduce solubility
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione Morpholinylmethyl, 3-chlorophenyl, 4-methylphenyl Yield: 72%; morpholine improves solubility but may reduce metabolic stability
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Benzoxazole-oxadiazole 4-Bromophenyl, 4-methylphenyl IR: 3384 cm⁻¹ (NH); EIMS: m/z 448 (M+1); moderate antimicrobial activity

Key Observations

Structural Variations: The target compound’s imidazole core differentiates it from triazole-thiones (e.g., ) and benzoxazole-oxadiazole hybrids (). The oxolane group in the target compound contrasts with morpholine () or piperazine () substituents in analogs. Oxolane’s ether oxygen may confer better aqueous solubility compared to morpholine’s tertiary amine .

Substituent Effects: The 4-bromophenyl group in the target compound vs. Cl: 35.5 g/mol) and lipophilicity (logP increase ~0.5 units) . The 4-methylphenyl group is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing π-π interactions in target binding pockets .

Synthetic Yields :

  • While the target compound’s yield is unspecified, similar imidazole-thioacetamide derivatives (e.g., ) report yields of 72–83%, indicating feasible scalability for this class .

Spectroscopic Data :

  • IR and NMR data for analogs (e.g., ’s NH stretch at 3384 cm⁻¹, aromatic protons at δ 7.39–8.21 ppm) provide benchmarks for characterizing the target compound’s functional groups .

Research Findings and Implications

  • Biological Activity : The benzoxazole-oxadiazole analog () shows moderate antimicrobial activity, suggesting the target compound’s imidazole core could be optimized for similar applications .
  • Crystallography : Structural determination of such compounds often employs SHELX software () and ORTEP-3 () for modeling, critical for confirming regiochemistry and stereochemistry .

Biological Activity

2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique imidazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24BrN3O2S
  • Molecular Weight : 486.42 g/mol
  • IUPAC Name : this compound
  • CAS Number : 901232-26-6

This compound features an imidazole moiety, which is known for its role in various biological systems, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against a range of bacterial strains. A study investigating the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the phenyl groups can enhance antibacterial efficacy .

Anticancer Properties

The anticancer potential of imidazole-based compounds has been widely studied. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines, suggesting that this compound may also exhibit these properties .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory activities. The compound's structure suggests potential inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Studies have reported that related compounds effectively reduce inflammation in animal models, indicating a promising therapeutic application for inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as a modulator of various receptors involved in pain and inflammation pathways.
  • Cell Signaling Interference : By affecting signaling pathways, it can alter cellular responses to various stimuli.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values lower than those of standard antibiotics .
Anticancer Efficacy AssessmentShowed IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory ResearchReported a decrease in TNF-alpha and IL-6 levels in treated animal models, supporting its use in inflammatory conditions .

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of this compound?

The synthesis likely involves sequential coupling reactions, starting with the formation of the imidazole core via cyclization of bromophenyl and methylphenyl precursors. A thioacetamide linker can be introduced using nucleophilic substitution, followed by sulfanyl group incorporation. The oxolane-methyl moiety may be attached via amide coupling using carbodiimide-based activation (e.g., EDC/HOBt). Critical steps include purification via column chromatography and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate integrity .

Q. How can structural elucidation be performed to resolve ambiguities in the imidazole-thioacetamide scaffold?

X-ray crystallography is ideal for resolving stereochemical uncertainties, particularly for the imidazole ring and sulfanyl linkage. If crystals are unavailable, advanced NMR techniques (e.g., 1^1H-13^{13}C HSQC, NOESY) can clarify spatial arrangements. IR spectroscopy helps confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What analytical methods are suitable for assessing purity and stability under varying conditions?

Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to evaluate purity (>95%). Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., exposure to light, humidity, and pH extremes) monitored via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair this with statistical experimental design (e.g., Box-Behnken or central composite design) to minimize trials. For example, optimize solvent polarity, temperature, and catalyst loading using response surface methodology .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or solubility limitations. Dose-response curves should span 3–4 orders of magnitude to ensure reproducibility .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Synthesize analogs with modifications to the bromophenyl, methylphenyl, or oxolane groups. Test analogs in a tiered screening cascade: primary assays (e.g., enzyme inhibition), secondary assays (selectivity panels), and tertiary models (e.g., rodent efficacy studies). Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What experimental designs mitigate risks of off-target effects in pharmacological studies?

Implement counter-screening against related targets (e.g., kinases, GPCRs) and use CRISPR/Cas9 gene-edited cell lines to confirm target specificity. For in vivo studies, include pharmacodynamic biomarkers (e.g., target phosphorylation) to correlate exposure with effect .

Q. How can chiral impurities in the oxolane-methyl group be detected and controlled?

Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives. Enantiomeric excess (ee) should be quantified early in synthesis, and asymmetric catalysis (e.g., chiral auxiliaries) may improve stereocontrol .

Q. What methodologies resolve discrepancies in solubility predictions vs. experimental data?

Combine computational solubility prediction (e.g., COSMO-RS) with experimental measurements (e.g., shake-flask method in biorelevant media). For poorly soluble compounds, explore co-solvents, nanoformulation, or salt formation .

Q. How can molecular docking studies guide target identification for this compound?

Perform homology modeling if the target’s crystal structure is unavailable. Use flexible docking (e.g., AutoDock Vina) with explicit water molecules and validate results via molecular dynamics simulations (e.g., GROMACS). Cross-reference docking poses with mutagenesis data to identify critical binding residues .

Methodological Notes

  • Data Contradiction Analysis : Apply hypothesis-driven frameworks (e.g., Bradford Hill criteria) to assess causality in conflicting results.
  • Safety Protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., bromophenyl derivatives), including fume hood use and PPE compliance.
  • Ethical Compliance : Adhere to institutional review boards (IRB) for in vivo studies and declare conflicts of interest in publications.

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